N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide
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Overview
Description
N-(3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl)acetamide is a fluorinated organic compound. The presence of the hexafluoropropyl group imparts unique chemical properties, making it a subject of interest in various scientific fields. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide typically involves the reaction of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-(3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional properties.
1,1,1,3,3,3-Hexafluoroisopropyl Alcohol: Another fluorinated compound used in various chemical applications.
Uniqueness
N-(3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the acetamide group, combined with the hexafluoropropyl moiety, makes it particularly valuable in specialized applications where stability and reactivity are crucial.
Properties
IUPAC Name |
N-[3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO/c1-6(19)18-8-4-2-3-7(5-8)9(10(12,13)14)11(15,16)17/h2-5,9H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJIGDUZNJPCLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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